REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([F:10])[C:3]=1[NH2:4].[Br:11]N1C(=O)CCC1=O>CN(C=O)C>[Cl:1][C:2]1[CH:8]=[C:7]([Br:11])[C:6]([CH3:9])=[C:5]([F:10])[C:3]=1[NH2:4]
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Name
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|
Quantity
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23 g
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Type
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reactant
|
Smiles
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ClC1=C(N)C(=C(C=C1)C)F
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
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The reaction mixture is stirred overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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most of the DMF is removed by rotary evaporator under high vacuum
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Type
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CUSTOM
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Details
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The dark brown residue is partitioned between 1:1 Et2O/hexane (500 mL) and water (500 mL)
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Type
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WASH
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Details
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The organic layer is washed with brine (5×250 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated by rotary evaporator
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Type
|
CUSTOM
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Details
|
The crude material is purified
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Type
|
DISTILLATION
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Details
|
further purified by bulb-to-bulb distillation (b.p. 155–165° C. at ˜20 mm of Hg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(N)C(=C(C(=C1)Br)C)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |